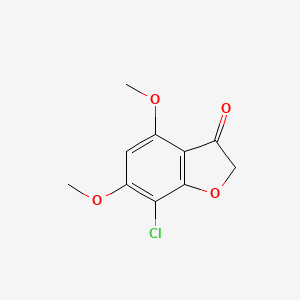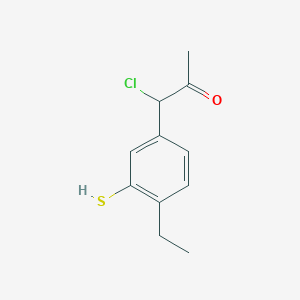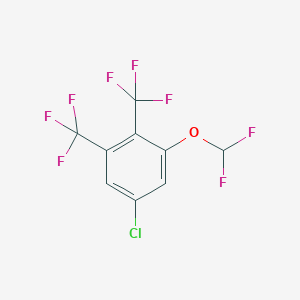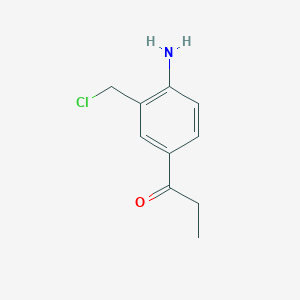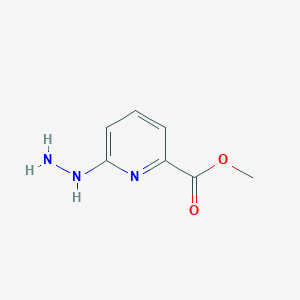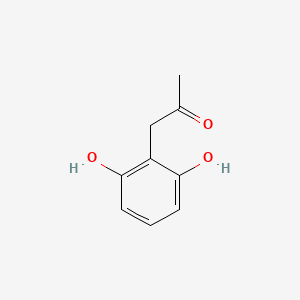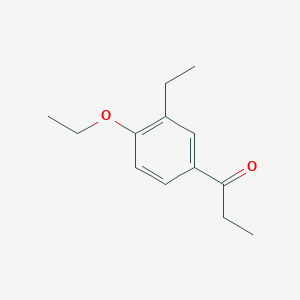
1-(4-Ethoxy-3-ethylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-3-ethylphenyl)propan-1-one is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of an ethoxy group and an ethyl group attached to a phenyl ring, which is further connected to a propanone moiety. It is used in various chemical applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(4-Ethoxy-3-ethylphenyl)propan-1-one typically involves the alkylation of 4-ethoxyacetophenone with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(4-Ethoxy-3-ethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Scientific Research Applications
1-(4-Ethoxy-3-ethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-3-ethylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
1-(4-Ethoxy-3-ethylphenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Methoxy-3-ethylphenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)propan-1-one: Lacks the ethyl group on the phenyl ring.
1-(4-Ethoxy-3-methylphenyl)propan-1-one: Contains a methyl group instead of an ethyl group on the phenyl ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on its chemical and biological properties.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-ethoxy-3-ethylphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O2/c1-4-10-9-11(12(14)5-2)7-8-13(10)15-6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
ZNWFHNQTCBMVCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)CC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


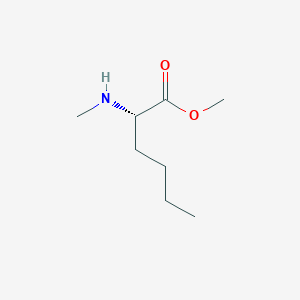
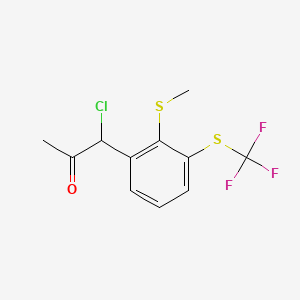
![4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14059741.png)

